1,3-Dimethyl-5-nitro-1h-indazole
Description
Properties
CAS No. |
5757-84-6 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
1,3-dimethyl-5-nitroindazole |
InChI |
InChI=1S/C9H9N3O2/c1-6-8-5-7(12(13)14)3-4-9(8)11(2)10-6/h3-5H,1-2H3 |
InChI Key |
IPJSJINXKBSNSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research indicates that indazole derivatives, including 1,3-dimethyl-5-nitro-1H-indazole, exhibit notable antimicrobial properties. In a study evaluating a series of indazole compounds, it was found that certain derivatives demonstrated significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were determined, highlighting their potential as antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that indazole derivatives can act as tubulin inhibitors, disrupting mitotic processes in cancer cells. This mechanism positions them as candidates for further development in cancer therapeutics . Additionally, the structure-activity relationship (SAR) studies on related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Case Study 1: Antichagasic Activity
A study focused on the antichagasic activity of nitroindazole derivatives revealed that this compound could inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The compound's efficacy was measured through its ability to induce cell death in trypomastigote forms at specific concentrations . The results indicated a strong correlation between the compound's structure and its biological activity.
Case Study 2: Electrochemical Properties
Electrochemical studies have shown that 5-nitroindazole derivatives can generate nitro-anion radicals under physiological conditions. This characteristic is crucial for their activity against various pathogens and provides insights into their mechanism of action at the molecular level . Such findings are essential for understanding how these compounds can be optimized for therapeutic use.
Data Tables
The following tables summarize key findings from recent studies on this compound and related compounds.
| Biological Activity | Compound | IC50 (µM) | Activity Type |
|---|---|---|---|
| Antibacterial | This compound | 16.4 | Inhibition against E. coli |
| Antichagasic | Nitroindazole Derivative | 11.0 | Inhibition against T. cruzi |
| Anticancer | Indazole Derivative | Varies | Tubulin inhibition |
| Synthesis Method | Reagents Used | Yield (%) |
|---|---|---|
| Dimethyl Carbonate | Triethylene diamine | 70.6 |
| Methylation Reaction | Methyl carbonate | 73 |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural variations among nitroindazole derivatives include substituent type (halogens, aryl groups, alkyl chains) and their positions, which influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Spectral and Physical Properties
- NMR Shifts :
- In 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole·HCl, aromatic protons appear at δ 7.7–8.9 ppm (¹H NMR), while the ¹³C NMR shows peaks at δ 144.1 (nitro-adjacent carbons) .
- Methyl groups in this compound would likely show ¹H NMR signals near δ 2.5–3.5 and ¹³C NMR signals at δ 20–40 ppm, distinct from halogen or allyl substituents.
- Melting Points :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for 1,3-Dimethyl-5-nitro-1H-indazole?
- Methodological Answer : The compound can be synthesized via cyclization reactions using hydrazine hydrate in dimethylformamide (DMF) under reflux. For example, similar indazole derivatives (e.g., 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole) were prepared by reacting ketone intermediates with hydrazine hydrate in DMF at elevated temperatures, followed by recrystallization to remove isomers . Key parameters include reaction time (1–2 hours), solvent choice (DMF for solubility), and stoichiometric control of hydrazine to avoid side products.
Q. How can impurities (e.g., regioisomers) be minimized during synthesis?
- Methodological Answer : Recrystallization from polar aprotic solvents like DMF effectively isolates the desired product. For instance, isomers of (2,3-dichlorophenyl)-1H-indazole were removed via DMF recrystallization, yielding 23% pure product . Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) may complement this step for challenging separations.
Q. What spectroscopic techniques are critical for initial characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent; nitro and methyl groups exhibit distinct shifts (e.g., δ ~8.9 ppm for nitro-substituted protons) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
- Elemental Analysis : Verify purity and stoichiometry.
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., space group ambiguity) be resolved during structure determination?
- Methodological Answer : Use integrated software suites like SHELXT for automated space-group determination and SHELXL for refinement. SHELXT analyzes intensity data to propose likely space groups, while SHELXL refines anisotropic displacement parameters and handles twinning . For ambiguous cases, compare statistical metrics (e.g., R-factors) across possible space groups and validate using the Hamilton test .
Q. What strategies address discrepancies in pharmacological activity data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers. For example, studies on indazole-based kinase inhibitors used hierarchical clustering to resolve variability in dose-response curves .
- Structural Validation : Cross-reference activity data with crystallographic or docking results to confirm binding modes .
Q. How can reaction mechanisms for nitro-group reduction or methylation be elucidated?
- Methodological Answer :
- Isotopic Labeling : Use deuterated methylating agents (e.g., CD3I) to track methylation sites via NMR .
- Computational Studies : Perform DFT calculations (e.g., Gaussian 09) to model transition states for nitro reduction pathways, comparing activation energies for NaBH4 vs. catalytic hydrogenation .
Q. What approaches validate the thermal stability and polymorphism of the compound?
- Methodological Answer :
- DSC/TGA : Measure melting points and decomposition temperatures.
- PXRD : Compare experimental patterns with simulated data from single-crystal structures (using Mercury 4.0) to detect polymorphic forms .
Data Analysis and Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
